3-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one
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Overview
Description
3-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a quinoline moiety, and is substituted with acetyl, chlorophenyl, and phenyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Scientific Research Applications
3-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: The compound may be used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one typically involves a multi-step process. One common method includes the condensation of hydrazine hydrate with substituted α,β-unsaturated carbonyl compounds. The starting materials, such as 3-acetyl-4-hydroxy-1-methylquinolin-2-one and 3-acetyl-4-hydroxy-1-phenylquinolin-2-one, are prepared using literature methods . These intermediates are then reacted with diversely functionalized aldehydes to form the desired pyrazole-quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various functionalized quinoline derivatives.
Mechanism of Action
The mechanism of action of 3-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with oxidative stress pathways to exhibit antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
3-(1-acetyl-5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2-one: These compounds share a similar pyrazole-quinoline structure but differ in the substitution pattern.
3-(1-acetyl-5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-phenylquinolin-2-one: Similar to the above, these derivatives have different functional groups attached to the core structure.
Uniqueness
The uniqueness of 3-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-acetyl-3-(4-chlorophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N3O2/c1-15(32)31-23(16-7-9-18(27)10-8-16)14-22(30-31)25-24(17-5-3-2-4-6-17)20-13-19(28)11-12-21(20)29-26(25)33/h2-13,23H,14H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSNTCULVFHSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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